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Compound of Interest

Compound Name: 7-Hydroxy-4-methyl-1-indanone

Cat. No.: B1367055 Get Quote

An In-Depth Technical Guide to 7-Hydroxy-4-methyl-1-indanone (CAS: 67901-82-0)

Executive Summary: This guide provides a comprehensive technical overview of 7-Hydroxy-4-
methyl-1-indanone, a key heterocyclic building block in chemical synthesis. It details the

molecule's core physicochemical properties, offers insights into its analytical characterization,

and discusses its potential applications, particularly in the realm of medicinal chemistry and

drug development. This document is intended for researchers, scientists, and professionals

who require a detailed understanding of this compound for synthetic or analytical purposes.

Core Molecular Profile
7-Hydroxy-4-methyl-1-indanone is a bicyclic aromatic ketone. Its structure, featuring a

hydroxyl group and a methyl group on the benzene ring fused to a cyclopentanone, makes it a

versatile intermediate for the synthesis of more complex molecular architectures.

1.1. Chemical Identity

Systematic Name: 7-hydroxy-4-methyl-2,3-dihydroinden-1-one[1][2]

CAS Number: 67901-82-0[3]

Synonyms: 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one

1.2. Molecular Formula and Weight
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Molecular Formula: C₁₀H₁₀O₂[1][2][3]

Molecular Weight: 162.19 g/mol [3] (also cited as 162.18 g/mol )

1.3. Structural and Registration Information The molecule's identity is unambiguously defined

by its structure and various registry numbers, which are crucial for database searches and

regulatory compliance.

Identifier Value Source

SMILES Cc1ccc(O)c2C(=O)CCc12 [1]

InChI Key
FXEWVKMVYBQMET-

UHFFFAOYSA-N
[2]

MDL Number MFCD07369719

PubChem CID 12436244 [2]

1.4. Physicochemical Properties These properties are fundamental for determining appropriate

solvents, reaction conditions, and purification methods.

Property Value Source

Physical Form Solid

Melting Point 109-112 °C (lit.)

Monoisotopic Mass 162.06808 Da [2]

Synthesis and Mechanistic Considerations
While specific high-yield syntheses for 7-Hydroxy-4-methyl-1-indanone are proprietary or

scattered in patent literature, a logical synthetic approach can be devised based on established

organic chemistry principles, such as those used for its isomers.[4] The primary strategy

involves the formation of the indanone core via intramolecular cyclization.

2.1. Conceptual Retrosynthetic Analysis
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A retrosynthetic approach logically breaks down the target molecule into simpler, commercially

available precursors. This analysis is foundational for designing a viable synthetic route. The

key steps involve disconnecting the C-C bond formed during cyclization and identifying a

suitable aromatic precursor.

7-Hydroxy-4-methyl-1-indanone

3-(2-Hydroxy-5-methylphenyl)propanoic acid

Intramolecular
Friedel-Crafts Acylation

m-Cresol + Succinic anhydride

Friedel-Crafts Acylation
& Clemmensen Reduction

Click to download full resolution via product page

Caption: Retrosynthetic pathway for 7-Hydroxy-4-methyl-1-indanone.

2.2. Plausible Synthetic Workflow

A common and effective method for constructing the indanone skeleton is through an

intramolecular Friedel-Crafts acylation of a phenylpropanoic acid derivative.

Step 1: Friedel-Crafts Acylation. React m-cresol with succinic anhydride under the influence

of a Lewis acid catalyst (e.g., AlCl₃). This reaction attaches the succinic acid chain to the

aromatic ring, preferentially para to the hydroxyl group.

Step 2: Carbonyl Reduction (Clemmensen or Wolff-Kishner). The ketone on the propanoic

acid side-chain is reduced to a methylene group. The choice of method depends on the

molecule's functional group tolerance; for instance, the Clemmensen reduction (using

amalgamated zinc and HCl) is effective but harsh.
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Step 3: Intramolecular Cyclization. The resulting 3-(hydroxyphenyl)propanoic acid is treated

with a strong acid catalyst, such as polyphosphoric acid (PPA), which promotes the

intramolecular Friedel-Crafts acylation to form the five-membered ring, yielding the final

indanone product. This step requires heat to proceed efficiently.[5]

Analytical Characterization
Confirming the identity and purity of 7-Hydroxy-4-methyl-1-indanone is critical. A combination

of spectroscopic methods and chromatography provides a self-validating system for quality

control.

3.1. Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show distinct

signals for the aromatic protons, the two methylene groups of the indanone ring, the methyl

protons, and the phenolic hydroxyl proton.[6][7] ¹³C NMR would confirm the presence of ten

unique carbon atoms, including the carbonyl carbon at a characteristic downfield shift.

Mass Spectrometry (MS): This technique confirms the molecular weight. High-resolution

mass spectrometry (HRMS) can verify the elemental composition (C₁₀H₁₀O₂) by providing a

highly accurate mass measurement.[2]

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands

for the O-H stretch of the phenol, C-H stretches of the aromatic and aliphatic groups, and a

strong C=O stretch for the ketone.

3.2. Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of

synthesized compounds.

Objective: To determine the purity of a 7-Hydroxy-4-methyl-1-indanone sample.

Methodology:

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a

50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
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Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase

is chosen for its ability to retain moderately polar compounds like the target analyte.

Mobile Phase: A gradient elution is recommended for separating the main peak from

potential impurities.

Solvent A: Water with 0.1% Formic Acid

Solvent B: Acetonitrile with 0.1% Formic Acid

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return

to initial conditions.

Flow Rate: 1.0 mL/min.

Detector: UV detector set at a wavelength where the chromophore absorbs strongly (e.g.,

254 nm).

Data Analysis: Integrate the area of all peaks. Purity is calculated as the percentage of the

main peak area relative to the total area of all peaks.
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Caption: Workflow for HPLC purity analysis of 7-Hydroxy-4-methyl-1-indanone.

Applications in Research and Development
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7-Hydroxy-4-methyl-1-indanone is not typically an end-product but rather a valuable starting

material or intermediate.

4.1. Heterocyclic Building Block Its functional groups—a ketone, a phenol, and an activated

aromatic ring—are ripe for chemical modification. The ketone can be converted into an oxime,

an alcohol, or used in condensation reactions. The hydroxyl group can be alkylated or acylated

to modulate solubility and biological activity. This versatility makes it a valuable scaffold for

building diverse chemical libraries.

4.2. Potential in Medicinal Chemistry While this specific isomer is not widely cited for biological

activity, related indanone structures are known to possess a range of pharmacological

properties. For instance, the isomeric 4-hydroxy-7-methyl-1-indanone has been identified as

having antibacterial activity.[4] This suggests that the 7-hydroxy isomer could serve as a

starting point for synthesizing novel compounds for screening against various biological

targets, including bacterial enzymes or cellular receptors.

Chemical Modifications

7-Hydroxy-4-methyl-1-indanone
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Caption: Role as a scaffold in synthetic and medicinal chemistry.

Safety and Handling
According to available safety data, 7-Hydroxy-4-methyl-1-indanone requires careful handling.
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Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and causes serious

eye irritation.

GHS Pictogram: GHS07 (Exclamation Mark).

Signal Word: Warning.

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

Recommended PPE: Standard laboratory personal protective equipment should be used,

including safety glasses (eyeshields), gloves, and a dust mask (type N95) to avoid inhalation

of the solid powder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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